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molecular formula C8H7ClO2 B1360013 Chloromethyl benzoate CAS No. 5335-05-7

Chloromethyl benzoate

Cat. No. B1360013
M. Wt: 170.59 g/mol
InChI Key: BOXZXICVMMSYPE-UHFFFAOYSA-N
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Patent
US04551452

Procedure details

By the procedure of Preparation 10, sodium benzoate (29.97 g, 208 mmol) was converted to crude title product, a thick oil which solidified upon standing at room temperature. TLC of this solid (3:2 hexane:methylene chloride, visualization by UV light) showed two contiguous spots (Rf 0.65, 0.75) and a large baseline spot. The solid was treated with generous amounts of hexane and filtered. TLC of the filtrate showed only less polar products; TLC of the solid only baseline salts. The filtrate was concentrated in vacuo to a yellow oil and chromatographed on silica (3:2 hexane:methylene chloride). Fractions containing the least polar (Rf 0.75) spot were combined and concentrated, affording 4.29 g (25.2 mmol, 12.0%) chloromethyl benzoate as a pale yellow oil: 1H NMR (CDCl3) delta 5.95 (s, 2H), 7.15-7.61 (m, 3H), 7.85-8.18 (m, 2H).
Name
sodium benzoate
Quantity
29.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].[CH2:11](Cl)[Cl:12]>CCCCCC>[C:1]([O:9][CH2:11][Cl:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
sodium benzoate
Quantity
29.97 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
upon standing at room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
chromatographed on silica (3:2 hexane:methylene chloride)
ADDITION
Type
ADDITION
Details
Fractions containing the least polar (Rf 0.75) spot
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.2 mmol
AMOUNT: MASS 4.29 g
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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